Pyrazolo[1,5-a]pyridine-4-carboximidamide
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Overview
Description
Pyrazolo[1,5-a]pyridine-4-carboximidamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it an interesting target for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-4-carboximidamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolopyridine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: As a component in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyridine-4-carboximidamide include other pyrazolopyridine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines .
Uniqueness
The uniqueness of this compound lies in its specific structure and the resulting biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-2-1-5-12-7(6)3-4-11-12/h1-5H,(H3,9,10) |
InChI Key |
HKNWAPMCKUMRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=N)N |
Origin of Product |
United States |
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